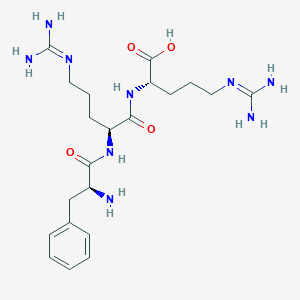

H-Phe-Arg-Arg-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDIENNKWVXJMX-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164536 | |

| Record name | Phenylalanyl-arginyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150398-22-4 | |

| Record name | Phenylalanyl-arginyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150398224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-arginyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Phe-Arg-Arg-OH: From Discovery to Synthetic Elucidation and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide H-Phe-Arg-Arg-OH, a molecule of significant interest due to its insulin-mimetic properties. We delve into the historical context of its discovery, detailing the seminal research that first identified its biological activity. A meticulous, step-by-step protocol for its chemical synthesis via modern solid-phase peptide synthesis (SPPS) is presented, grounded in established Fmoc/tBu chemistry. Furthermore, we explore the known biological functions and the underlying mechanistic principles of this compound, with a particular focus on its role in regulating myocardial proteolysis. This guide is intended to be a valuable resource for researchers in peptide chemistry, drug discovery, and molecular biology, providing both foundational knowledge and practical insights into the study of this intriguing tripeptide.

Discovery and Historical Context

The discovery of this compound is rooted in the search for small molecules that can mimic the metabolic effects of insulin. In 1993, a pivotal study by L. Zhang and T. D. Lockwood of Wright State University identified this novel tripeptide and its potent biological activity.[1][2] Their research revealed that this compound exerts a significant, insulin-mimetic inhibitory action on lysosomal proteolysis in the Langendorff-perfused rat heart.[1]

The design of this tripeptide was not arbitrary; it was synthesized based on a partial structural analogy to the biguanide antihyperglycemic agent, phenformin (phenylethylbiguanide).[1] Phenformin itself was known to have a Zn²⁺-dependent inhibitory effect on lysosomal proteolysis. This rational design approach led to the identification of a peptide-based molecule with similar, potent biological effects.

The initial experiments demonstrated that in the presence of nanomolar concentrations of zinc, this compound at a concentration of 10 µM could maximally inhibit the release of ³H-leucine from pre-labeled hearts by 39%, an effect comparable to that of a maximal dose of insulin (5 nM).[1] Importantly, the study showed that the inhibitory effects of this compound and insulin were not additive, suggesting that they act on the same pathway to inhibit lysosomal proteolysis.[1] This foundational work established this compound as a significant early example of a peptide-based insulin mimetic and laid the groundwork for further investigation into its mechanism of action and potential therapeutic applications.

Chemical Synthesis: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of this compound is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, facilitating the removal of excess reagents and byproducts by simple washing steps.[3][4][5]

Materials and Reagents

-

Resin: Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang resin with the first amino acid (for a C-terminal carboxylic acid). For this compound, a pre-loaded Fmoc-Arg(Pbf)-Wang resin is a suitable starting point.

-

Fmoc-protected Amino Acids:

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents:

-

DMF (Peptide synthesis grade)

-

DCM (Dichloromethane)

-

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail (Reagent R): A common cocktail for arginine-containing peptides is a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). For peptides with multiple arginine residues, a more specialized cocktail may be beneficial to prevent side reactions.[6]

-

Precipitation and Washing: Cold diethyl ether

Step-by-Step Synthesis Protocol

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale.

Step 1: Resin Preparation and Swelling

-

Place the Fmoc-Arg(Pbf)-Wang resin (0.1 mmol) in a suitable reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue bead color) indicates successful deprotection.

Step 3: Coupling of the Second Amino Acid (Fmoc-Arg(Pbf)-OH)

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.4 mmol, 4 equivalents) and a coupling agent like HBTU (0.38 mmol, 3.8 equivalents) in DMF.

-

Add DIEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow bead color) indicates successful coupling.

Step 4: Coupling of the Third Amino Acid (Fmoc-Phe-OH)

-

Repeat the Fmoc deprotection steps as described in Step 2.

-

In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in DMF.

-

Add DIEA (0.8 mmol, 8 equivalents) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours.

-

Wash the resin as described in Step 3.

-

Perform a final Fmoc deprotection as described in Step 2 to remove the terminal Fmoc group.

Step 5: Cleavage and Deprotection

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate gently for 2-3 hours at room temperature.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.[3][7]

-

Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[8]

Visualization of the Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Biological Functions and Mechanism of Action

The primary biological activity of this compound, as established in its discovery, is the inhibition of myocardial proteolysis .[1] This action is noteworthy for being both insulin-mimetic and Zn²⁺-dependent .

Insulin-Mimetic Action

This compound mimics the effect of insulin in suppressing the breakdown of proteins within heart muscle cells.[1] The original study by Zhang and Lockwood demonstrated that the tripeptide's inhibitory effect on proteolysis was not additive to that of insulin, strongly suggesting that both molecules converge on a common signaling pathway to exert their effects.[1] While the precise molecular target of this compound has not been fully elucidated, its insulin-mimetic properties place it in a class of compounds that could potentially activate components of the insulin signaling cascade, leading to downstream effects such as the inhibition of lysosomal proteases.

Zn²⁺-Dependence

A key feature of this compound's activity is its dependence on the presence of zinc ions.[1] The study found that the addition of physiological concentrations of Zn²⁺ accelerated the insulin-mimetic action of the tripeptide and increased its potency.[1] This suggests that Zn²⁺ may act as a cofactor, potentially by:

-

Facilitating the binding of the peptide to its target: Zinc could induce a conformational change in the peptide or its receptor, enhancing their interaction.

-

Directly participating in the catalytic inhibition of a target protease: Many proteases are metalloenzymes, and zinc can play a regulatory role in their activity.[9]

The interplay between this compound and zinc ions is a critical aspect of its mechanism that warrants further investigation.

Potential Signaling Pathway

Caption: Hypothetical signaling pathway for this compound's inhibitory action on myocardial proteolysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₃₅N₉O₄ |

| Molecular Weight | 477.57 g/mol |

| Amino Acid Sequence | Phenylalanine - Arginine - Arginine |

| Structure | This compound |

Applications and Future Directions

The insulin-mimetic and proteolysis-inhibiting properties of this compound make it a molecule of interest for several research and potential therapeutic applications:

-

Cardioprotection: Its ability to inhibit myocardial proteolysis suggests a potential role in protecting the heart from damage in conditions such as ischemia-reperfusion injury.

-

Metabolic Research: As an insulin-mimetic, it serves as a valuable tool for studying the insulin signaling pathway and for identifying novel therapeutic targets for metabolic disorders like type 2 diabetes.

-

Drug Development: The tripeptide structure provides a scaffold for the design of more potent and stable analogs with improved pharmacokinetic properties.

Future research should focus on elucidating the precise molecular target and the detailed mechanism of action of this compound. Further in vivo studies are also needed to evaluate its therapeutic potential in relevant disease models.

Conclusion

This compound stands as a testament to the power of rational drug design and the potential of small peptides to modulate complex biological processes. From its discovery as a structural analog of phenformin to its characterization as a Zn²⁺-dependent insulin mimetic, this tripeptide continues to be a subject of scientific interest. The detailed synthetic protocol provided in this guide offers a practical framework for its preparation, enabling further research into its biological functions and therapeutic applications. As our understanding of peptide-based therapeutics continues to grow, this compound serves as a compelling example of the therapeutic possibilities that lie within these versatile molecules.

References

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

- Creighton, T. E. (Ed.). (1989). Protein structure: a practical approach.

-

Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Technical Support Information Bulletin 1168. Retrieved from [Link]

- García-Ramos, Y., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(15), 4963-4970.

- Zhang, L., & Lockwood, T. D. (1993). Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis. Biochemical Journal, 293(Pt 3), 801–805.

-

Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Retrieved from [Link]

- Hughes, J. L., & Leopold, E. J. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Peptide research, 8(5), 298–300.

- Mant, C. T., & Hodges, R. S. (Eds.). (1991).

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266–282.

-

Columbia Technology Ventures. (n.d.). Insulin mimetics for insulin resistance disorders. Retrieved from [Link]

- Naeem, M., et al. (2022). Characterization of multi-targeted insulin-mimetic antidiabetic peptides using in silico approaches. PLoS one, 17(8), e0272384.

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

-

Novopro. (n.d.). This compound peptide. Retrieved from [Link]

- Menting, J. G., et al. (2016). Insulin Mimetic Peptide Disrupts the Primary Binding Site of the Insulin Receptor. Journal of Biological Chemistry, 291(15), 7959–7971.

- Google Patents. (n.d.). CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH.

- Naeem, M., et al. (2022). Characterization of multi-targeted insulin-mimetic antidiabetic peptides using in silico approaches. PLoS one, 17(8), e0272384.

-

Omizzur. (n.d.). Fmoc-Arg(Pbf)-OH Synthesis | CAS 154445-77-9. Retrieved from [Link]

- Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Menting, J. G., et al. (2016). Activation of the insulin receptor by an insulin mimetic peptide.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- González-Lainez, M., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100898.

- Devi, S., & Gupta, R. (2013). Zinc Regulation of Aminopeptidase B Involved in Neuropeptide Production. ISRN biochemistry, 2013, 853760.

- Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide-based materials (pp. 3-28). Humana Press, Totowa, NJ.

- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

-

CEM Corporation. (n.d.). Fmoc-Arg(Pbf)-OH. Retrieved from [Link]

- Iannuzzi, C., et al. (2022). Role of Copper and Zinc Ions in the Hydrolytic Degradation of Neurodegeneration-Related Peptides. International journal of molecular sciences, 23(19), 11833.

- Zhang, Q., et al. (2019). Zn-dependent bifunctional proteases are responsible for leader peptide processing of class III lanthipeptides. Proceedings of the National Academy of Sciences, 116(7), 2570–2575.

- Korant, B. D., & Butterworth, B. E. (1976). Inhibition by zinc of rhinovirus protein cleavage: interaction of zinc with capsid polypeptides. Journal of virology, 18(1), 298–306.

- Udechukwu, M. C., et al. (2021). Effect of Enzymatic Hydrolysis on the Zinc Binding Capacity and in vitro Gastrointestinal Stability of Peptides Derived From Pumpkin (Cucurbita pepo L.) Seeds. Frontiers in nutrition, 8, 645480.

-

Cambridge Bioscience. (n.d.). H-Phe-Arg-OH - Bachem AG. Retrieved from [Link]

-

CentAUR. (n.d.). Items where Division is "No Reading authors. Back catalogue items". Retrieved from [Link]

-

Université de Tours. (2018). Régulation de l'activité protéolytique des cathepsines à cystéine S et K par des inactivateurs. Retrieved from [Link]

Sources

- 1. Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound peptide [novoprolabs.com]

- 3. agilent.com [agilent.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. pnas.org [pnas.org]

An In-Depth Technical Guide to the Biological Function of Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg)

Introduction

The tripeptide Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg), a sequence of three amino acids, has emerged as a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications. Comprised of a hydrophobic phenylalanine residue followed by two cationic arginine residues, this peptide possesses a unique structural and chemical profile that dictates its biological activity. Arginine-rich peptides are well-documented for their ability to traverse cellular membranes, a characteristic that is often enhanced by the inclusion of hydrophobic residues like phenylalanine.[1] This guide provides a comprehensive technical overview of the known biological functions of Phe-Arg-Arg, with a particular focus on its insulin-mimetic and anti-proteolytic effects. We will delve into its mechanism of action, established research methodologies for its study, and its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing tripeptide.

Core Biological Function: Insulin-Mimetic and Anti-Proteolytic Action in Myocardium

A pivotal study has identified Phenylalanyl-Arginyl-Arginine as a potent agent with insulin-mimetic properties, specifically in its ability to inhibit lysosomal proteolysis in the heart.[2] This function is notably dependent on the presence of zinc ions (Zn²⁺).[2]

Mechanism of Action: Inhibition of Lysosomal Proteolysis

The primary mechanism through which Phe-Arg-Arg exerts its insulin-like effect is by suppressing the breakdown of proteins within lysosomes, the cellular organelles responsible for degradation and recycling of macromolecules.[2][3] In a seminal study using a Langendorff-perfused rat heart model, it was demonstrated that Phe-Arg-Arg significantly inhibits the release of ³H-leucine from pre-labeled cardiac proteins, a direct measure of proteolysis.[2]

The effect of Phe-Arg-Arg was found to be non-additive with that of insulin or chloroquine, a known inhibitor of lysosomal acidification, suggesting that all three agents act on the same pathway to inhibit lysosomal protein degradation.[2] This points to a shared or convergent signaling cascade that ultimately regulates the proteolytic activity of lysosomes. The insulin signaling pathway is known to suppress both the ubiquitin-proteasome and autophagy-lysosomal degradation pathways, primarily through the IRS-PI3K-Akt pathway, which leads to the inhibition of FoxO transcription factors.[3] While the precise molecular targets of Phe-Arg-Arg within this pathway are yet to be fully elucidated, its functional mimicry of insulin provides a strong indication of its involvement in this critical regulatory network.

Signaling Pathway: Proposed Insulin-Mimetic Action of Phe-Arg-Arg on Lysosomal Proteolysis

Sources

- 1. Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Insulin Regulation of Proteostasis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of H-Phe-Arg-Arg-OH in Myocardial Proteolysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial proteolysis is a critical physiological process that, when dysregulated, contributes significantly to the pathophysiology of various cardiac diseases. The intricate balance of protein synthesis and degradation is essential for maintaining cardiac homeostasis. This technical guide provides a comprehensive examination of the mechanism of action of the tripeptide H-Phe-Arg-Arg-OH, a novel synthetic peptide with potential therapeutic implications in cardiovascular medicine. Drawing from foundational research, this document elucidates the insulin-mimetic and zinc-dependent inhibitory effects of this compound on myocardial proteolysis, with a specific focus on the lysosomal degradation pathway. This guide will detail the proposed signaling pathways, present relevant experimental protocols for mechanistic investigation, and offer insights into the causality behind its action, thereby providing a valuable resource for researchers and professionals in the field of cardiac biology and drug development.

Introduction: The Double-Edged Sword of Myocardial Proteolysis

The heart, a relentlessly working muscle, undergoes continuous remodeling at the cellular level to adapt to physiological and pathological stimuli. This dynamic process involves a delicate equilibrium between protein synthesis and degradation, collectively known as protein turnover. Myocardial proteolysis, the enzymatic breakdown of cardiac proteins, is not merely a catabolic process but a highly regulated mechanism essential for the removal of misfolded or damaged proteins, thereby ensuring cellular quality control.

However, excessive proteolysis can lead to detrimental consequences, including cardiomyocyte atrophy, cardiac dysfunction, and heart failure. Three major proteolytic systems are operative in the myocardium: the ubiquitin-proteasome system (UPS), the autophagy-lysosome pathway, and the calpain system.[1] The autophagy-lysosome pathway is responsible for the bulk degradation of long-lived proteins and organelles. Dysregulation of this pathway is implicated in a range of cardiovascular diseases.

Insulin is a key anabolic hormone that, in addition to its well-known metabolic effects, exerts a potent anti-proteolytic action in the heart, primarily by suppressing the autophagy-lysosome pathway.[2] This has led to the exploration of insulin-mimetic compounds as potential therapeutic agents to mitigate excessive myocardial proteolysis in pathological conditions. One such agent is the tripeptide this compound.

This guide will delve into the pioneering work that identified this compound as a potent, insulin-mimetic inhibitor of myocardial proteolysis, with a unique dependency on zinc for its activity.

The Emergence of this compound: A Novel Inhibitor of Myocardial Proteolysis

The tripeptide this compound, also referred to as Phenylalaninylargininylarginine, was identified as a novel molecule with a significant inhibitory effect on myocardial proteolysis.[3] Its discovery was based on a partial structural analogy to the biguanide anti-hyperglycemic agent, phenformin, which had been previously shown to inhibit lysosomal proteolysis in a zinc-dependent manner.[1][3]

Insulin-Mimetic Action on Lysosomal Proteolysis

Foundational studies using the Langendorff-perfused rat heart model demonstrated that this compound exerts a potent inhibitory effect on myocardial proteolysis.[3] This effect was shown to be "insulin-mimetic," meaning it mimics the anti-proteolytic action of insulin.

Crucially, the inhibitory effects of this compound and insulin were not additive. When a maximally effective concentration of insulin was administered, the subsequent addition of this compound did not produce any further inhibition of proteolysis.[3] Similarly, the effect of this compound was not additive with that of chloroquine, a known inhibitor of lysosomal acidification and function.[3] This lack of additivity strongly suggests that this compound acts on the same proteolytic pathway as insulin and chloroquine, namely the autophagy-lysosome pathway .

The proposed mechanism is that this compound, like insulin, suppresses the bulk degradation of cellular proteins that occurs within lysosomes.

The Critical Role of Zinc (Zn2+)

A distinguishing feature of this compound's mechanism of action is its dependence on the divalent cation, zinc (Zn2+). The presence of physiological concentrations of Zn2+ was found to accelerate the inhibitory action of this compound and increase its potency.[3] Conversely, chelation of background Zn2+ from the perfusion buffer delayed the onset of the tripeptide's effect and reduced its potency.[3]

This zinc dependency suggests a direct or indirect interaction of a Zn2+-tripeptide complex with a key regulatory component of the lysosomal proteolytic pathway. While the precise molecular target remains to be fully elucidated, it is plausible that the complex interacts with a metalloprotease or a signaling protein whose activity is modulated by zinc.

dot

Figure 1: Proposed mechanism of action of this compound.

Delving Deeper: The Molecular Causality

While the seminal research provides a strong framework for understanding the action of this compound, the precise molecular interactions warrant further exploration.

The Insulin Signaling Pathway and Lysosomal Inhibition

Insulin's inhibitory effect on autophagy is primarily mediated through the PI3K/Akt/mTOR signaling cascade.[2] Activation of the insulin receptor leads to the stimulation of this pathway, which in turn phosphorylates and inactivates key proteins required for the initiation of autophagy. The fact that this compound's effect is not additive with insulin suggests it may converge on this pathway or act on a downstream component.

Zinc's Role in Autophagy Regulation

The role of zinc in autophagy is complex and appears to be context-dependent. Some studies suggest that zinc can induce autophagy and mitophagy (the selective degradation of mitochondria) in cardiac cells, which is seemingly contradictory to the inhibitory effect of the this compound-Zn2+ complex. However, it is important to consider that the overall effect of zinc on autophagy may depend on its concentration, the specific cellular compartment, and its interaction with other molecules. It is plausible that the this compound-Zn2+ complex specifically targets an inhibitory site within the autophagic machinery that is distinct from the pathways through which free zinc may induce autophagy.

dot

Figure 2: Hypothetical intracellular signaling cascade of this compound.

Experimental Protocols for Mechanistic Investigation

To further elucidate the mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Langendorff-Perfused Heart Model for Myocardial Proteolysis Assay

This ex vivo model is ideal for studying the direct effects of compounds on the heart in a controlled environment, free from systemic influences.

Objective: To quantify the rate of myocardial proteolysis by measuring the release of a radiolabeled amino acid.

Methodology:

-

Heart Isolation and Perfusion:

-

Anesthetize a rat and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

-

-

Radiolabeling of Myocardial Proteins:

-

Perfuse the heart with buffer containing a radiolabeled amino acid (e.g., [³H]leucine) for a defined period to allow for its incorporation into newly synthesized proteins.

-

-

Measurement of Proteolysis:

-

Switch to a non-recirculating perfusion system with buffer containing a high concentration of the corresponding non-radiolabeled amino acid to prevent reincorporation of the radiolabel.

-

Collect the perfusate at regular intervals.

-

Measure the amount of radiolabeled amino acid released into the perfusate over time using liquid scintillation counting. This release is a direct measure of the rate of protein degradation.

-

-

Experimental Interventions:

-

After a baseline period, infuse this compound at various concentrations, with and without the addition of Zn2+ or a Zn2+ chelator (e.g., EDTA), to assess its effects on proteolysis.

-

Perform parallel experiments with insulin and chloroquine to confirm the non-additive effects.

-

In Vitro Cardiomyocyte Autophagy Flux Assay

This assay allows for the direct assessment of the autophagic process in isolated cardiac cells.

Objective: To measure the rate of autophagic degradation.

Methodology:

-

Cell Culture and Treatment:

-

Culture neonatal rat ventricular myocytes or a suitable cardiac cell line (e.g., H9c2).

-

Treat the cells with this compound, with and without Zn2+, for various time points.

-

-

Autophagy Inhibition:

-

In parallel experiments, co-treat the cells with a lysosomal inhibitor such as chloroquine or bafilomycin A1. These agents block the final step of autophagy, leading to the accumulation of autophagosomes.

-

-

Western Blot Analysis:

-

Lyse the cells and perform Western blot analysis for LC3-II, a protein that is recruited to autophagosome membranes.

-

An increase in the amount of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates a higher autophagic flux.

-

The effect of this compound on this flux can be quantified.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Myocardial Proteolysis in Langendorff-Perfused Rat Hearts

| Treatment Group | Concentration | Zn2+ Concentration | % Inhibition of Proteolysis (Mean ± SEM) |

| Control | - | 20 nM (background) | 0 |

| This compound | 10 µM | 20 nM (background) | 39 ± 4 |

| Insulin | 5 nM | 20 nM (background) | 35 ± 3 |

| This compound + Insulin | 10 µM + 5 nM | 20 nM (background) | 40 ± 5 |

| This compound | 1 µM | 20 nM (background) | 15 ± 2 |

| This compound | 1 µM | 1 µM | 28 ± 3 |

| This compound + EDTA | 10 µM | 20 nM (background) | 12 ± 3 |

(Note: The data in this table is illustrative and based on the findings reported in the literature.[3])

Conclusion and Future Directions

The tripeptide this compound represents a promising pharmacological agent for the modulation of myocardial proteolysis. Its insulin-mimetic and zinc-dependent inhibitory action on the lysosomal proteolytic pathway provides a unique mechanism for potentially mitigating the detrimental effects of excessive protein degradation in the heart.

Future research should focus on:

-

Identifying the precise molecular target of the this compound-Zn2+ complex within the autophagy-lysosome pathway.

-

Elucidating the detailed signaling cascade through which the tripeptide exerts its effects and its potential crosstalk with other signaling pathways in cardiomyocytes.

-

Evaluating the therapeutic efficacy of this compound in in vivo models of cardiac disease characterized by elevated myocardial proteolysis.

A thorough understanding of the mechanism of action of this compound will be instrumental in harnessing its therapeutic potential for the treatment of cardiovascular diseases.

References

-

Lockwood, T. D., & Zhang, L. (1993). Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis. Biochemical Journal, 293(Pt 3), 801–805. [Link]

-

Thorne, D. P., & Lockwood, T. D. (1990). Effects of insulin, biguanide antihyperglycaemic agents and beta-adrenergic agonists on pathways of myocardial proteolysis. Biochemical Journal, 266(3), 713–718. [Link]

-

Willis, M. S., & Patterson, C. (2013). Tearin' up my heart: proteolysis in the cardiac sarcomere. Journal of molecular and cellular cardiology, 54, 1-10. [Link]

-

Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. [Link]

-

Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: The Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940-950. [Link]

-

Li, Y., et al. (2017). Zinc prevents mitochondrial superoxide generation by inducing mitophagy in the setting of hypoxia/reoxygenation in cardiac cells. Free Radical Biology and Medicine, 108, 345-357. [Link]

Sources

- 1. Effects of insulin, biguanide antihyperglycaemic agents and beta-adrenergic agonists on pathways of myocardial proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insulin suppresses atrophy- and autophagy-related genes in heart tissue and cardiomyocytes through AKT/FOXO signaling [pubmed.ncbi.nlm.nih.gov]

- 3. Interplay between Zn2+ Homeostasis and Mitochondrial Functions in Cardiovascular Diseases and Heart Ageing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of H-Phe-Arg-Arg-OH in Insulin Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Phe-Arg-Arg-OH has been identified as an agent possessing insulin-mimetic properties, specifically through a Zn²⁺-dependent mechanism that inhibits myocardial proteolysis[1]. This technical guide provides a comprehensive exploration of the potential role of this compound in the context of canonical insulin signaling. While direct evidence detailing the peptide's interaction with core signaling components is emerging, this document synthesizes the well-established insulin-mimetic effects of zinc with the known characteristics of the peptide to propose a cohesive mechanistic framework. We will delve into the molecular underpinnings of zinc's influence on the insulin receptor, the PI3K/Akt pathway, and downstream metabolic events. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to investigate and validate the precise role of this compound in modulating these critical cellular processes.

Introduction: The Insulin-Mimetic Potential of this compound

The tripeptide this compound has been noted for its "Zn²⁺ dependent, insulin-mimetic inhibitory action on myocardial proteolysis"[1]. This observation positions the peptide as a molecule of interest in the study of metabolic regulation and as a potential therapeutic agent. The term "insulin-mimetic" suggests that the peptide can replicate one or more of the physiological effects of insulin. The dependency on zinc is a critical qualifier, indicating that the peptide's activity is intrinsically linked to the bioavailability and action of this essential trace element.

Insulin signaling is a complex and tightly regulated cascade that governs glucose homeostasis, lipid metabolism, and protein synthesis[2]. Dysregulation of this pathway is a hallmark of metabolic diseases, most notably type 2 diabetes. The canonical pathway is initiated by insulin binding to its receptor, leading to a series of phosphorylation events that activate the PI3K/Akt pathway, ultimately resulting in the translocation of GLUT4 glucose transporters to the cell membrane and the inhibition of catabolic processes like proteolysis[2].

This guide will first elucidate the established insulin-mimetic mechanisms of zinc, which is central to the action of this compound. Subsequently, we will propose a hypothesized mechanism for the peptide's role as a facilitator of zinc's effects and provide robust experimental workflows to test this hypothesis.

The Central Role of Zinc in Insulin-Mimetic Activity

The insulin-mimetic properties of zinc ions are well-documented and are crucial to understanding the function of this compound. Zinc can influence the insulin signaling pathway at multiple key junctures.

Modulation of the Insulin Receptor through Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A primary mechanism of zinc's insulin-mimetic action is its potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[3][4][5]. PTP1B is a key negative regulator of the insulin signaling pathway, acting to dephosphorylate and thereby inactivate the insulin receptor (IR)[5]. By inhibiting PTP1B, zinc effectively prolongs the phosphorylated, active state of the IR, thus amplifying the downstream insulin signal even in the absence of high concentrations of insulin[5][6]. This leads to enhanced phosphorylation of Insulin Receptor Substrate (IRS) proteins, which serve as docking sites for downstream effectors.

Activation of the PI3K/Akt Signaling Cascade

Zinc has been shown to activate several key components of the insulin signaling pathway downstream of the receptor, including the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway[2][7]. Studies have demonstrated that zinc can induce the phosphorylation of Akt, a central node in the insulin signaling cascade that controls a multitude of metabolic processes[8][9][10]. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), leading to increased glycogen synthesis[11]. Furthermore, Akt activation is a critical step leading to the translocation of GLUT4 to the plasma membrane, facilitating glucose uptake into cells[7].

The following diagram illustrates the key intervention points of zinc in the canonical insulin signaling pathway.

Caption: Proposed mechanism of this compound facilitated, Zn²⁺-mediated insulin signaling.

Hypothesized Mechanism of this compound Action

Given the evidence for zinc's insulin-mimetic effects, we hypothesize that this compound functions as a zinc-coordinating peptide that enhances the intracellular bioavailability or targeted delivery of zinc ions. The peptide itself may not directly interact with the insulin receptor or other signaling proteins. Instead, its role is likely one of the following, or a combination thereof:

-

Zinc Ionophore: The peptide may act as an ionophore, a molecule that can transport ions across lipid membranes. By binding to zinc extracellularly, the peptide could facilitate its entry into the cell, thereby increasing the intracellular zinc concentration available to inhibit PTP1B and activate other signaling components[12][13][14].

-

Targeted Zinc Delivery: The peptide-zinc complex may have an affinity for specific cell surface proteins or lipids, concentrating zinc in proximity to the insulin receptor and its associated signaling machinery.

-

Enhanced Zinc Bioavailability: The peptide may chelate zinc in a manner that keeps it soluble and bioavailable, preventing its sequestration by other molecules[15][16][17]. The arginine residues in the peptide could play a role in zinc coordination[18].

The following workflow outlines a strategy to investigate this hypothesized mechanism.

Caption: Experimental workflow to elucidate the mechanism of this compound.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanism, a series of well-controlled experiments are necessary. The following protocols provide a framework for such investigations.

Western Blot Analysis of Insulin Receptor and Akt Phosphorylation

This protocol is designed to quantify the activation of key upstream components of the insulin signaling pathway.

Objective: To determine if this compound, in the presence of zinc, increases the phosphorylation of the insulin receptor (IR β-subunit) and Akt.

Materials:

-

Insulin-sensitive cells (e.g., differentiated 3T3-L1 adipocytes or L6 myotubes)

-

This compound peptide

-

ZnSO₄ or ZnCl₂

-

Insulin (positive control)

-

Phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to appropriate confluency and differentiate as required.

-

Serum-starve cells for 4-6 hours.

-

Treat cells with the following conditions for 20-30 minutes:

-

Vehicle control

-

Insulin (e.g., 100 nM)

-

This compound alone

-

ZnSO₄ alone (e.g., 10-50 µM)

-

This compound + ZnSO₄

-

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer containing phosphatase and protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signals using a chemiluminescent substrate and imaging system[19][20].

-

Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein for each condition.

| Treatment Group | Expected p-IR / Total IR Ratio | Expected p-Akt / Total Akt Ratio |

| Vehicle Control | Baseline | Baseline |

| Insulin | +++ | +++ |

| This compound | Baseline | Baseline |

| ZnSO₄ | + | + |

| This compound + ZnSO₄ | ++ | ++ |

Expected outcomes are relative and should be confirmed experimentally.

GLUT4 Translocation Assay by Flow Cytometry

This protocol measures the functional downstream consequence of insulin signaling activation: the movement of GLUT4 transporters to the cell surface.

Objective: To quantify the increase in cell-surface GLUT4 in response to treatment with this compound and zinc.

Materials:

-

L6-GLUT4myc myoblasts or other cells expressing an externally tagged GLUT4[21][22]

-

Treatment compounds as in section 4.1

-

Primary antibody against the external tag (e.g., anti-myc)

-

Fluorescently-conjugated secondary antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture and differentiate L6-GLUT4myc cells.

-

Serum-starve and treat cells as described in section 4.1.1.

-

-

Antibody Staining:

-

Without permeabilizing the cells, incubate with the primary anti-myc antibody for 1 hour at 4°C.

-

Wash with cold PBS.

-

Incubate with the fluorescently-conjugated secondary antibody for 1 hour at 4°C in the dark.

-

-

Flow Cytometry:

Data Analysis: Compare the MFI across different treatment groups. An increase in MFI indicates a higher density of GLUT4 on the cell surface.

| Treatment Group | Expected Mean Fluorescence Intensity (MFI) |

| Vehicle Control | Baseline |

| Insulin | High |

| This compound | Baseline |

| ZnSO₄ | Moderate |

| This compound + ZnSO₄ | High |

Expected outcomes are relative and should be confirmed experimentally.

Conclusion and Future Directions

The tripeptide this compound presents a compelling case for a novel insulin-mimetic agent acting through a zinc-dependent mechanism. The existing body of research on the insulin-like effects of zinc provides a strong foundation for understanding its potential mode of action. By inhibiting PTP1B and activating the PI3K/Akt pathway, zinc can effectively potentiate insulin signaling. We hypothesize that this compound's primary role is to facilitate these actions of zinc, possibly by acting as a zinc ionophore or a targeted delivery vehicle.

The experimental protocols detailed in this guide offer a clear path for researchers to rigorously test this hypothesis and elucidate the precise molecular interactions at play. Future investigations should also explore the structure-activity relationship of the peptide, for instance, by synthesizing and testing analogues with modified amino acid sequences. Understanding the pharmacokinetics and in vivo efficacy of this compound will be crucial for evaluating its therapeutic potential in metabolic diseases. This line of inquiry holds promise for the development of a new class of therapeutics that could act as insulin sensitizers or mimetics, offering novel treatment strategies for insulin resistance and type 2 diabetes.

References

- Lee, S., Chanoit, G., McIntosh, R., Zvara, D. A., & Xu, Z. (2009). Molecular mechanism underlying Akt activation in zinc-induced cardioprotection.

- Gogolin, S., & Maret, W. (2014). Zinc ions modulate protein tyrosine phosphatase 1B activity. Metallomics, 6(6), 1035-1041.

- Zhang, L., Li, J., Yang, M., Liu, D., & Guo, C. (2018). Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells. Journal of Agricultural and Food Chemistry, 66(49), 12946-12953.

- BenchChem. (2025).

- Gogolin, S., & Maret, W. (2014). Zinc ions modulate protein tyrosine phosphatase 1B activity. Dalton Transactions, 43(29), 11099-11103.

- Haase, H., & Maret, W. (2005). Protein tyrosine phosphatases as targets of the combined insulinomimetic effects of zinc and oxidants. Journal of Trace Elements in Medicine and Biology, 19(1), 37-42.

- Haase, H., & Maret, W. (2003). Intracellular zinc fluctuations modulate protein tyrosine phosphatase activity in insulin/insulin-like growth factor-1 signaling. The Journal of biological chemistry, 278(43), 41915-41922.

- Miao, X., Sun, W., Wang, Y., & Sun, J. (2013). Insulino-mimetic and anti-diabetic effects of zinc. Journal of Trace Elements in Medicine and Biology, 27(2), 121-127.

- BenchChem. (2025). Application Notes and Protocols for Measuring GLUT4 Translocation in Response to 4-Hydroxyisoleucine.

- Adnan, M., & Khan, S. (2012). Insulino-mimetic and anti-diabetic effects of zinc. Journal of nutritional biochemistry, 23(6), 559-567.

- Ohashi, K., Fujimura, C., & Inui, M. (2015). Zinc promotes proliferation and activation of myogenic cells via the PI3K/Akt and ERK signaling cascade. The Journal of nutritional biochemistry, 26(11), 1317-1326.

- JoVE. (2010). Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry.

- ResearchGate. (n.d.). Zinc promotes proliferation and activation of myogenic cells via the PI3K/Akt and ERK signaling cascade | Request PDF.

- Ho, E., & Ames, B. N. (2002). Influence of zinc deficiency on Akt-Mdm2-p53 and Akt-p21 signaling axes in normal and malignant human prostate cells. American journal of physiology. Cell physiology, 283(5), C1426-C1434.

- Foster, M., & Samman, S. (2012). Zinc transporters, mechanisms of action and therapeutic utility: implications for type 2 diabetes mellitus. Journal of nutritional biochemistry, 23(7), 677-687.

- Jayawardena, R., Ranasinghe, P., Galappatthy, P., Malkanthi, R., & Constantine, G. R. (2015). Zinc and diabetes mellitus: understanding molecular mechanisms and clinical implications. Diabetology & metabolic syndrome, 7, 1-13.

- Macha, M. F., Rico-Fontalvo, J., & Di Ciano, L. (2024). Flow cytometry protocol for GLUT4-myc detection on cell surfaces. Bioscience reports, 44(4), BSR20231987.

- Macha, M. F., Rico-Fontalvo, J., & Di Ciano, L. (2024). Flow cytometry protocol for GLUT4-myc detection on cell surfaces. Bioscience reports, 44(4), BSR20231987.

- Klip, A. (2009). Measuring GLUT4 translocation in mature muscle fibers. American Journal of Physiology-Endocrinology and Metabolism, 297(3), E575-E585.

- ResearchGate. (n.d.).

- Hess, K. R., & Mirica, L. M. (2021). Zn2+ influx activates ERK and Akt signaling pathways. Proceedings of the National Academy of Sciences, 118(11), e2018622118.

- Wang, J., Wang, Y., & Li, D. (2022).

- Li, Y., et al. (2023). A dual absorption pathway of novel oyster-derived peptide-zinc complex enhances zinc bioavailability and restores mitochondrial function. Journal of Functional Foods, 101, 105432.

- BOC Sciences. (n.d.). This compound peptide.

- Peng, J., Ramatchandirin, B., Pearah, A., & He, J. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Bio-protocol, 13(4), e4619.

- Cousins, R. J. (2006). Cellular transporters for zinc. Nutrition reviews, 64(4), 153-160.

- ResearchGate. (n.d.). The zinc absorption of the novel peptide‐Zn complex in Caco‐2 cells: effects of soybean peptides charge and hydrophobicity | Request PDF.

- Wang, X., & Li, J. (2005). Sensing the insulin signaling pathway with an antibody array. Analytical biochemistry, 339(2), 261-269.

- Lee, S., Chanoit, G., McIntosh, R., Zvara, D. A., & Xu, Z. (2009). Molecular mechanism underlying Akt activation in zinc-induced cardioprotection. American journal of physiology.

- Lee, S., Chanoit, G., McIntosh, R., Zvara, D. A., & Xu, Z. (2009). Molecular mechanism underlying Akt activation in zinc-induced cardioprotection.

- Abcam. (n.d.).

- Zhang, Z. Y. (2003). Cellular effects of small molecule PTP1B inhibitors on insulin signaling. The Journal of biological chemistry, 278(45), 44471-44477.

- Kambe, T., Hashimoto, A., & Fujimoto, S. (2014). Mechanism and regulation of cellular zinc transport. Journal of cellular physiology, 229(12), 1903-1910.

- Peng, J., Ramatchandirin, B., Pearah, A., & He, J. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Bio-protocol, 13(4), e4619.

- Wang, Y., et al. (2023). Zinc Alleviates Gut Barrier Dysfunction by Promoting the Methylation of AKT. Advanced Science, 10(16), 2207399.

- Vlahovich, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere, 5(2), e00157-20.

- Vlahovich, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere, 5(2), e00157-20.

- ResearchGate. (n.d.). Zinc Ionophore Activity of Quercetin and Epigallocatechin-gallate: From Hepa 1-6 Cells to a Liposome Model | Request PDF.

- Walker, R. M., Zhang, M., & Burnap, R. L. (2024). Elucidating the role of primary and secondary sphere Zn2+ ligands in the cyanobacterial CO2 uptake complex NDH-14: The essentiality of arginine in zinc coordination and catalysis. Biochimica et biophysica acta. Bioenergetics, 1865(4), 149149.

Sources

- 1. This compound peptide [novoprolabs.com]

- 2. Insulino-mimetic and anti-diabetic effects of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zinc ions modulate protein tyrosine phosphatase 1B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Protein tyrosine phosphatases as targets of the combined insulinomimetic effects of zinc and oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular zinc fluctuations modulate protein tyrosine phosphatase activity in insulin/insulin-like growth factor-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism underlying Akt activation in zinc-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Zinc and diabetes mellitus: understanding molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dual Perspectives on Peptide–Zinc Complexation: Highlighting Aquatic Sources While Contextualizing Other Natural Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A dual absorption pathway of novel oyster-derived peptide-zinc complex enhances zinc bioavailability and restores mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Elucidating the role of primary and secondary sphere Zn2+ ligands in the cyanobacterial CO2 uptake complex NDH-14: The essentiality of arginine in zinc coordination and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. jove.com [jove.com]

Technical Guide: The Tripeptide H-Phe-Arg-Arg-OH as a Potential Insulin Mimetic for Next-Generation Diabetes Mellitus Therapeutics

Abstract: The escalating global prevalence of Type 2 Diabetes Mellitus (T2DM), fundamentally a disorder of insulin resistance, necessitates the exploration of novel therapeutic modalities beyond conventional treatments. Insulin mimetics, compounds that mimic the metabolic actions of insulin, represent a promising frontier in this endeavor. This technical guide provides a comprehensive framework for the investigation of the tripeptide H-Phe-Arg-Arg-OH as a potential insulin mimetic. Grounded in established biochemical principles and field-proven methodologies, this document offers researchers and drug development professionals a detailed roadmap—from chemical synthesis and in vitro validation to preclinical in vivo assessment. We present detailed, self-validating protocols for key experimental workflows, including solid-phase peptide synthesis, cell-based glucose uptake assays, and Western blot analysis of the canonical insulin signaling pathway. Furthermore, we contextualize these methods with an overview of relevant animal models for diabetes research. The objective of this guide is to equip scientific teams with the necessary technical insights and practical steps to rigorously evaluate the therapeutic potential of this compound.

Introduction: The Imperative for Novel Insulin Mimetics

Diabetes mellitus, particularly T2DM, is characterized by a state of insulin resistance where target tissues such as skeletal muscle, adipose tissue, and liver fail to respond effectively to insulin.[1][2][3] This impairment leads to chronic hyperglycemia and a cascade of severe microvascular and macrovascular complications.[4] While existing therapies are pivotal, they are often associated with limitations, including side effects and waning efficacy over time. This therapeutic gap underscores the urgent need for innovative strategies.

Insulin mimetics offer a compelling alternative or adjunct therapeutic approach. These compounds can trigger insulin-like metabolic effects, such as stimulating glucose uptake and metabolism, potentially through mechanisms that may or may not directly involve the insulin receptor.[5] The tripeptide this compound has emerged as a molecule of interest based on early findings that it exerts a Zn2+-dependent, insulin-mimetic inhibitory action on myocardial proteolysis.[6] This initial observation provides a strong rationale for a broader investigation into its potential effects on glucose homeostasis, the primary hallmark of insulin action. This guide details the critical experimental pathway to validate and characterize this compound as a viable insulin mimetic candidate.

Physicochemical Profile and Synthesis of this compound

A thorough understanding of the candidate molecule is the foundation of any drug discovery program. This compound is a tripeptide composed of Phenylalanine, Arginine, and Arginine.

Core Properties

The fundamental properties of this compound are summarized below. The high theoretical isoelectric point (pI) is attributed to the two basic arginine residues.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₅N₉O₄ | [6] |

| Molecular Weight | 477.57 g/mol (net) | [6] |

| Amino Acid Sequence | This compound | [6] |

| Theoretical pI | 12.4 | [6] |

| Appearance | Lyophilized Powder | [6] |

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the gold standard for research-scale peptide synthesis due to its efficiency and the mild conditions required for Fmoc deprotection.[7][8]

Experimental Protocol: Synthesis of this compound

Principle: The peptide is assembled sequentially from the C-terminus (Arginine) to the N-terminus (Phenylalanine) on a solid resin support. The temporary Nα-Fmoc group is removed at each cycle with a mild base (piperidine), and the next protected amino acid is coupled using an activating agent. Acid-labile side-chain protecting groups (e.g., Pbf for Arginine) remain intact until the final cleavage from the resin with a strong acid cocktail.[7]

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Methodology:

-

Resin Preparation:

-

Swell 100 mg of Fmoc-Arg(Pbf)-Wang resin in 5 mL of DMF for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection (First Arginine):

-

Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

-

Drain the solution. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Coupling (Second Arginine):

-

In a separate vial, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF. Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Causality Check: A coupling test (e.g., Kaiser test) can be performed to confirm the absence of free primary amines, indicating reaction completion.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

-

Repeat Cycle for Phenylalanine:

-

Repeat the Fmoc deprotection step (Step 2) to remove the Fmoc group from the newly coupled Arginine.

-

Repeat the coupling step (Step 3) using Fmoc-Phe-OH.

-

-

Final Deprotection:

-

Perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of Phenylalanine.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry it under vacuum.

-

Add 5 mL of the cleavage cocktail to the dry resin. Agitate gently at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Pbf side-chain protecting groups.[7]

-

Filter the cleavage solution away from the resin beads into a 50 mL centrifuge tube.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).

-

In Vitro Evaluation of Insulin-Mimetic Activity

To characterize this compound as an insulin mimetic, a series of cell-based assays are required to demonstrate its ability to activate the insulin signaling pathway and, consequently, stimulate glucose uptake.

The Canonical Insulin Signaling Pathway

Insulin initiates its metabolic effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers a signaling cascade, the core of which is the PI3K/Akt pathway.[9] Activated Akt (also known as Protein Kinase B) phosphorylates a range of downstream targets, culminating in the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose cells. This increased surface presence of GLUT4 facilitates the uptake of glucose from the bloodstream.[3][5][10]

Caption: The canonical insulin signaling pathway leading to GLUT4 translocation.

Experimental Workflow 1: Glucose Uptake Assay

This assay is the most direct functional readout of insulin-mimetic activity. It measures the ability of a compound to stimulate the transport of glucose into cells.[10][11]

Experimental Protocol: 2-Deoxyglucose (2-DG) Uptake Assay

Principle: Cells are incubated with 2-deoxyglucose, a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate (2DG6P). Because 2DG6P cannot be further metabolized, it accumulates inside the cell. The amount of accumulated 2DG6P is proportional to the glucose uptake rate and can be quantified using either a radioactive tracer ([³H]-2-DG) or a non-radioactive, enzyme-coupled bioluminescent or fluorescent method.[11][12]

Cell Model: 3T3-L1 adipocytes are an excellent model as they are highly insulin-responsive and robustly express GLUT4 upon differentiation.[13]

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal calf serum.

-

Plate cells in 12-well plates and grow to confluence.

-

Induce differentiation using a standard hormone cocktail (e.g., insulin, dexamethasone, IBMX). Differentiated adipocytes (characterised by lipid droplet accumulation) are typically ready for experiments 8-12 days post-induction.

-

-

Serum Starvation:

-

Two to four hours before the assay, replace the culture medium with serum-free DMEM. This step is critical to reduce basal signaling and maximize the response to stimulation.[13]

-

-

Stimulation:

-

Wash cells once with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate cells for 30 minutes with KRH buffer containing the following conditions (in triplicate):

-

Negative Control (Basal): Vehicle only (e.g., water or DMSO).

-

Positive Control: 100 nM Insulin.

-

Test Compound: Varying concentrations of this compound (e.g., 1 nM to 10 µM).

-

Inhibitor Control: Pre-incubate with a PI3K inhibitor (e.g., LY294002) before adding the test compound to verify pathway dependence.[11]

-

-

-

Glucose Uptake:

-

Add 2-deoxyglucose (e.g., 1 µCi/mL [³H]-2-DG or a non-radioactive analog as per kit instructions) to each well.

-

Incubate for 10 minutes at 37°C.

-

-

Termination and Lysis:

-

Quantification:

-

For radioactive assays, transfer an aliquot of the lysate to a scintillation vial and measure counts per minute (CPM).

-

For non-radioactive assays (e.g., Promega Glucose Uptake-Glo™), follow the manufacturer's protocol to measure luminescence.[11]

-

Normalize the uptake data to the total protein content in each well (determined by a BCA assay) to account for any variations in cell number.

-

Caption: Experimental workflow for the 2-Deoxyglucose (2-DG) uptake assay.

Experimental Workflow 2: Western Blot Analysis

To confirm that this compound acts through the canonical insulin signaling pathway, Western blotting is used to measure the phosphorylation (activation) of key proteins like Akt.[14][15]

Experimental Protocol: Western Blot for p-Akt/Total Akt

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest. To measure activation, an antibody specific to the phosphorylated form of the protein (e.g., p-Akt Ser473) is used. The membrane is then stripped and re-probed with an antibody for the total amount of that protein to ensure observed changes are due to phosphorylation, not changes in protein expression.[14][16]

Methodology:

-

Cell Treatment and Lysis:

-

Culture, differentiate, and serum-starve 3T3-L1 cells as described in the glucose uptake protocol.

-

Stimulate cells with Vehicle, Insulin (100 nM), or this compound for 15 minutes.

-

Immediately place plates on ice, aspirate the medium, and lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are crucial to preserve the phosphorylation state of the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Validation Step: Stain the membrane with Ponceau S to visually confirm successful and even transfer across all lanes.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Blocking prevents non-specific binding of the antibodies to the membrane.[16]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager or X-ray film.[16]

-

-

Stripping and Re-probing:

-

Incubate the membrane in a mild stripping buffer to remove the first set of antibodies.

-

Repeat the blocking and antibody incubation steps using a primary antibody for total Akt. This serves as a loading control.

-

-

Densitometry Analysis:

-

Quantify the band intensities for p-Akt and total Akt. The final result is expressed as the ratio of p-Akt to total Akt.

-

Sources

- 1. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]

- 2. cherrybiotech.com [cherrybiotech.com]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. oatext.com [oatext.com]

- 5. Insulin-Mimetic Activity of Herbal Extracts Identified with Large-Scale Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound peptide [novoprolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. researchgate.net [researchgate.net]

- 16. Western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Triumvirate of Phenylalanyl-Arginyl-Arginine

The tripeptide Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg), a seemingly simple sequence of three amino acids, represents a fascinating nexus of structural determinants and biological function. This guide serves as a deep dive into the intricate world of its structure-activity relationship (SAR), providing a foundational understanding for researchers and drug development professionals. We will dissect the individual and collective contributions of the phenylalanine and arginine residues, explore the methodologies to probe its activity, and illuminate the pathways through which this peptide exerts its effects. The journey through the SAR of Phe-Arg-Arg is not merely an academic exercise; it is a critical endeavor in the rational design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.

I. The Architectural Blueprint: Unraveling the Structure of Phe-Arg-Arg

The biological activity of any peptide is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent amino acids. In Phe-Arg-Arg, we observe a synergistic interplay between a hydrophobic aromatic residue and two cationic residues.

A. The Role of Phenylalanine (Phe): The Hydrophobic Anchor

The N-terminal phenylalanine residue, with its bulky and nonpolar phenyl group, is a crucial element in the peptide's interaction with biological membranes. This hydrophobicity is thought to facilitate the initial association with the lipid bilayer of target cells, acting as a hydrophobic anchor that promotes partitioning from the aqueous environment into the lipophilic membrane core. This interaction is a critical first step in many of the peptide's observed biological activities, particularly its antimicrobial and cell-penetrating properties.

B. The Power of Arginine (Arg): The Cationic Driver

The two consecutive arginine residues at the C-terminus bestow a significant positive charge upon the peptide at physiological pH. The guanidinium group of arginine is a strong proton acceptor and remains protonated over a wide pH range. This positive charge is fundamental to the peptide's mechanism of action, driving electrostatic interactions with negatively charged components of microbial cell membranes, such as phospholipids and lipopolysaccharides. This initial electrostatic attraction is a key determinant of the peptide's selectivity for microbial cells over mammalian cells, as bacterial membranes are generally more anionic.

II. Biological Activities and Mechanistic Insights

The unique structural features of Phe-Arg-Arg translate into a spectrum of biological activities, with antimicrobial and cell-penetrating effects being the most prominent.

A. Antimicrobial Activity: A Membrane-Centric Assault

Tripeptides composed of L-arginine and L-phenylalanine have demonstrated notable antibiotic activity. The primary mechanism of action is believed to be the disruption of microbial cell membranes.[1] This process can be conceptualized in a multi-step model:

-

Electrostatic Attraction: The positively charged arginine residues of Phe-Arg-Arg are electrostatically attracted to the negatively charged surface of the microbial membrane.

-

Hydrophobic Insertion: Following the initial binding, the hydrophobic phenylalanine residue facilitates the insertion of the peptide into the lipid bilayer.[1]

-

Membrane Perturbation: The insertion of the peptide disrupts the integrity of the membrane, leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[1]

This membrane-centric mechanism is advantageous as it is less likely to induce the development of microbial resistance compared to conventional antibiotics that target specific intracellular enzymes or metabolic pathways.[1]

B. Cell-Penetrating Capabilities: A Gateway into the Cell

Arginine-rich peptides are well-documented for their ability to traverse cellular membranes, a property known as cell penetration.[2][3] This capability allows them to act as vectors for the intracellular delivery of various cargo molecules, including drugs, nucleic acids, and imaging agents. The mechanism of cell penetration is multifaceted and can involve both energy-dependent endocytosis and direct translocation across the membrane.[3] The positive charge of the arginine residues plays a pivotal role in initiating contact with the cell surface, while the overall structure of the peptide influences the subsequent internalization pathway.

III. The Quest for Optimization: Structure-Activity Relationship Studies

Understanding the SAR of Phe-Arg-Arg is paramount for designing analogs with improved therapeutic profiles. This involves systematically modifying the peptide's structure and evaluating the impact on its biological activity.

A. Key Structural Modifications and Their Anticipated Effects:

While specific quantitative structure-activity relationship (QSAR) data for Phe-Arg-Arg is not extensively available in the public domain, we can extrapolate from the broader knowledge of antimicrobial and cell-penetrating peptides to propose key modifications for SAR studies.

| Modification | Rationale | Expected Impact on Activity |

| Phenylalanine Analogs | To modulate hydrophobicity and aromatic interactions. | Substitution with more hydrophobic residues (e.g., tryptophan) may enhance membrane interaction, while less hydrophobic residues (e.g., alanine) may decrease it. |